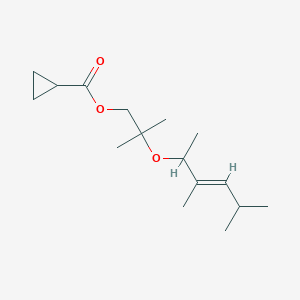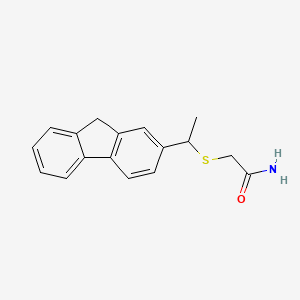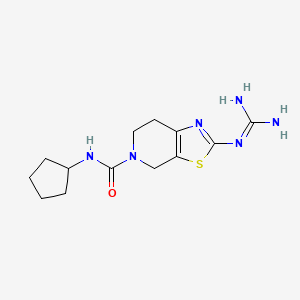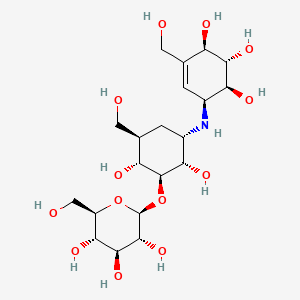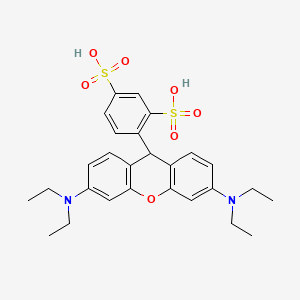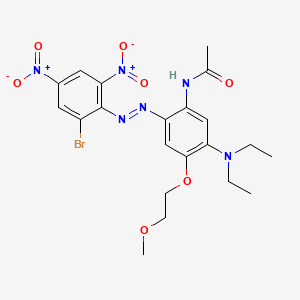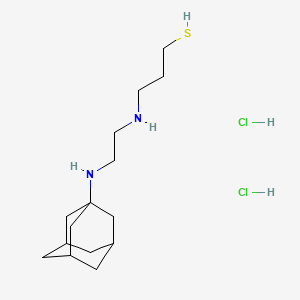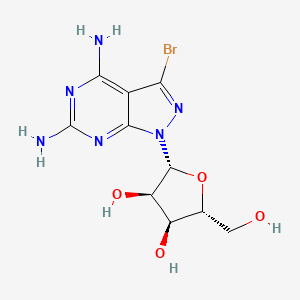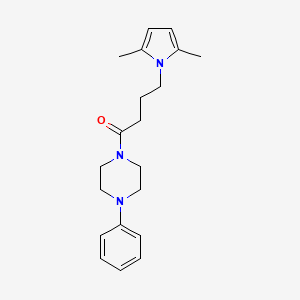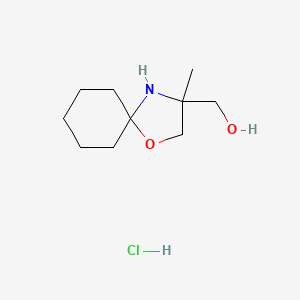
3-Methyl-1-oxa-4-azaspiro(4.5)decane-3-methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-oxa-4-azaspiro(45)decane-3-methanol hydrochloride is a synthetic compound with a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-oxa-4-azaspiro(4.5)decane-3-methanol hydrochloride typically involves the formation of the spirocyclic ring system followed by functionalization at specific positions. One common synthetic route involves the reaction of a suitable precursor with reagents that facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and implementing purification techniques to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-oxa-4-azaspiro(4.5)decane-3-methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups at specific positions on the spirocyclic ring.
Applications De Recherche Scientifique
3-Methyl-1-oxa-4-azaspiro(4.5)decane-3-methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-Methyl-1-oxa-4-azaspiro(4.5)decane-3-methanol hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methoxy-1-oxa-8-azaspiro(4.5)decane hydrochloride
- 3-Methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one hydrochloride
- 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro(4.5)decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one
Uniqueness
3-Methyl-1-oxa-4-azaspiro(4.5)decane-3-methanol hydrochloride is unique due to its specific spirocyclic structure and the presence of both nitrogen and oxygen atoms within the ring system. This combination of features provides distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
87527-40-0 |
|---|---|
Formule moléculaire |
C10H20ClNO2 |
Poids moléculaire |
221.72 g/mol |
Nom IUPAC |
(3-methyl-1-oxa-4-azaspiro[4.5]decan-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-9(7-12)8-13-10(11-9)5-3-2-4-6-10;/h11-12H,2-8H2,1H3;1H |
Clé InChI |
ATQPIXOLTOGLDP-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC2(N1)CCCCC2)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



